



Application Notes and Protocols for Angiotensin II (1-4) Human ELISA Kit

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Compound of Interest		
Compound Name:	Angiotensin II (1-4), human	
Cat. No.:	B12430916	Get Quote

These application notes provide a detailed protocol for the quantitative determination of human Angiotensin II (Ang II) in serum, plasma, tissue homogenates, and cell culture supernatants using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

Principle of the Assay

This assay employs the competitive inhibition enzyme immunoassay technique.[1][2][3][4][5] A monoclonal antibody specific for Ang II is pre-coated onto a microplate.[1] In the assay, Ang II present in the sample or standard competes with a fixed amount of biotin-labeled Ang II for the binding sites on the pre-coated antibody.[2][5][6] Following an incubation period, unbound components are washed away.[1] Subsequently, a Horseradish Peroxidase (HRP) conjugated streptavidin is added, which binds to the biotinylated Ang II that has been captured.[2][5][6] After another incubation and washing step, a substrate solution is added, and the color develops in inverse proportion to the amount of Ang II in the sample.[1][7] The reaction is then stopped, and the optical density is measured at 450 nm. A standard curve is prepared using known concentrations of Ang II, and the concentration of Ang II in the samples is determined by interpolating from this curve.[8]

Kit Components and Storage

Most kits contain the following reagents, which should be stored at 2-8°C, with the exception of the standard and biotinylated peptide which may require -20°C storage[8][9]:



Component	Quantity	Storage
Pre-coated 96-well Microplate	1 plate	2-8°C
Lyophilized Ang II Standard	2 vials	-20°C or 2-8°C
Biotin-labeled Ang II	1 vial	-20°C or 2-8°C
HRP-Streptavidin Conjugate (SABC)	1 vial	2-8°C
Standard & Sample Diluent	1 bottle	2-8°C
Antibody Dilution Buffer	1 bottle	2-8°C
SABC Dilution Buffer	1 bottle	2-8°C
Wash Buffer (25x Concentrate)	1 bottle	2-8°C
TMB Substrate	1 bottle	2-8°C (Protect from light)
Stop Solution	1 bottle	2-8°C
Plate Sealers	3-5 pieces	Room Temperature

Note: Reagent quantities and storage conditions may vary slightly between manufacturers. Always refer to the kit-specific manual.

Sample Preparation and Storage

Proper sample collection and storage are crucial for accurate results.

- Serum: Collect whole blood in a serum separator tube. Allow the blood to clot for 2 hours at room temperature or overnight at 4°C.[8] Centrifuge for 20 minutes at approximately 1,000 x g.[8] Collect the supernatant (serum) and assay immediately or aliquot and store at -20°C or -80°C for later use. Avoid repeated freeze-thaw cycles.[8][10]
- Plasma: Collect plasma using EDTA or heparin as an anticoagulant.[3][10] Centrifuge for 15 minutes at 1,000 x g at 2-8°C within 30 minutes of collection.[8][10] Collect the supernatant (plasma) and assay immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[8][10]



- Tissue Homogenates: Rinse tissues with ice-cold PBS (pH 7.4) to remove excess blood.[8] Weigh the tissue and mince it into small pieces. Homogenize the tissue in PBS or a suitable lysis buffer.[10] Centrifuge the resulting suspension and collect the supernatant for the assay.
- Cell Culture Supernatants: Centrifuge cell culture media to remove any cells and debris.
 Collect the supernatant and assay immediately or store at -20°C or -80°C.

Reagent Preparation

Bring all reagents and samples to room temperature before use.[10][11]

- Wash Buffer (1x): Dilute the 25x concentrated Wash Buffer with deionized or distilled water.
 For example, dilute 30 mL of the concentrate into 720 mL of water to make 750 mL of 1x
 Wash Buffer.[8]
- Ang II Standard: Reconstitute the lyophilized standard with 1 mL of Standard/Sample Diluent
 to create a stock solution (e.g., 2000 pg/mL).[8] Allow it to sit for 10 minutes and vortex
 gently.[8] Prepare a serial dilution of the standard in Standard/Sample Diluent. A typical
 standard curve range is 31.25-2000 pg/mL.[5][8]
- Biotin-labeled Ang II Working Solution: Prepare the working solution by diluting the concentrated biotin-labeled Ang II with Antibody Dilution Buffer according to the kit instructions (e.g., 1:100).
- HRP-Streptavidin Conjugate (SABC) Working Solution: Prepare the working solution by diluting the concentrated SABC with SABC Dilution Buffer according to the kit instructions (e.g., 1:100) within 30 minutes of use.[3]

Assay Protocol

It is recommended to run all standards and samples in duplicate.

- Plate Preparation: Determine the number of wells required and bring the plate to room temperature. Wash each well twice with 1x Wash Buffer before adding samples.[8][12]
- Competitive Reaction: Add 50 μ L of standard or sample to the appropriate wells.[11][12][13] Immediately add 50 μ L of Biotin-labeled Ang II working solution to each well.[8][11][12]



Gently tap the plate to mix and cover with a plate sealer. Incubate for 45-60 minutes at 37°C. [5][8][13]

- Washing: Aspirate the liquid from each well and wash 3 times with 1x Wash Buffer.[11][13]
- SABC Incubation: Add 100 μL of SABC working solution to each well.[8][12][13] Cover with a new plate sealer and incubate for 30 minutes at 37°C.[5][8]
- Final Washing: Aspirate the liquid and wash 5 times with 1x Wash Buffer.[8][11][13]
- Substrate Incubation: Add 90 μL of TMB Substrate to each well.[8][13] Cover the plate and incubate in the dark at 37°C for 15-25 minutes.[8][13]
- Stop Reaction: Add 50 μL of Stop Solution to each well. The color will change from blue to yellow.[9][11]
- Read Plate: Read the optical density (OD) at 450 nm within 20 minutes of adding the Stop Solution.[8]

Data Analysis

- Calculate the average OD for each set of duplicate standards and samples.
- Subtract the average OD of the zero standard (blank) from all other OD values.
- Create a standard curve by plotting the mean OD for each standard concentration on the yaxis against the corresponding concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.
- Determine the concentration of Ang II in the samples by interpolating their OD values from the standard curve.
- If samples were diluted, multiply the interpolated concentration by the dilution factor to obtain the final concentration.

Performance Characteristics

The following data is for demonstration purposes and may vary between kits.



Table 1: Typical Standard Curve Data

Concentration (pg/mL)	OD 450 nm
2000	0.152
1000	0.278
500	0.485
250	0.811
125	1.253
62.5	1.896
31.25	2.457
0	2.988

Table 2: Assay Precision

Intra-Assay Precision (CV%)	Inter-Assay Precision (CV%)	
Low Concentration	< 10%	< 12%
Medium Concentration	< 10%	< 12%
High Concentration	< 10%	< 12%

CV (%) = (Standard Deviation /

Mean) * 100. Intra-assay

precision was determined by

testing 20 replicates of three

samples on a single plate.

Inter-assay precision was

determined by testing three

samples in 8 replicates on

three different plates.[13]



Table 3: Recovery

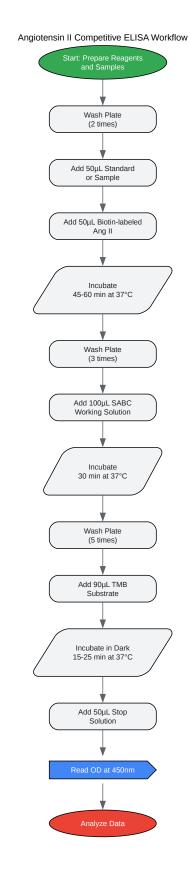
Sample Type	Spiked Level	Average Recovery (%)
Serum	High, Medium, Low	91
EDTA Plasma	High, Medium, Low	90
Heparin Plasma	High, Medium, Low	84

The recovery of Ang II spiked to three different levels in samples throughout the range of the assay was evaluated.

[13]

Visual Protocols Angiotensin II Competitive ELISA Workflow





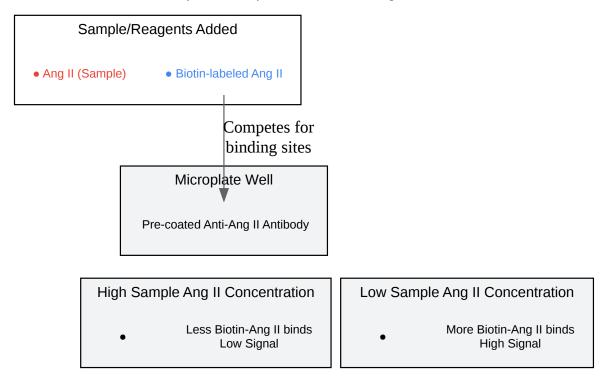
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Caption: A flowchart of the Angiotensin II competitive ELISA protocol.



Principle of Competitive ELISA





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Caption: Diagram illustrating the competitive binding principle.

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